REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][c:21]([C:22](=[O:23])[Cl:24])[cH:25][cH:26]1.[NH2:7][c:8]1[c:9]([C:10]#[N:11])[cH:12][cH:13][c:14]([Cl:16])[cH:15]1.[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[NH:7]([c:8]1[c:9]([C:10]#[N:11])[cH:12][cH:13][c:14]([Cl:16])[cH:15]1)[C:22]([c:21]1[cH:20][cH:19][c:18]([Br:17])[cH:26][cH:25]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Cl)cc1NC(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |